molecular formula C8H10ClIN2 B1432453 4-Chloro-5-iodo-6-(2-methylpropyl)pyrimidine CAS No. 1514650-08-8

4-Chloro-5-iodo-6-(2-methylpropyl)pyrimidine

Cat. No.: B1432453
CAS No.: 1514650-08-8
M. Wt: 296.53 g/mol
InChI Key: VPCOSIBASBMFSG-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-6-(2-methylpropyl)pyrimidine is a heterocyclic compound with the molecular formula C8H10ClIN2 and a molecular weight of 296.53 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-iodo-6-(2-methylpropyl)pyrimidine typically involves the halogenation of a pyrimidine precursor. One common method includes the use of chlorinating and iodinating agents to introduce the chlorine and iodine atoms at the 4 and 5 positions of the pyrimidine ring, respectively. The 2-methylpropyl group is then introduced via alkylation reactions .

Industrial Production Methods

it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-iodo-6-(2-methylpropyl)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced with an aryl or vinyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reaction conditions typically involve polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azido, thiocyanato, or other substituted pyrimidines.

    Coupling Products: The major products are arylated or vinylated pyrimidines, which can be further functionalized for various applications.

Scientific Research Applications

4-Chloro-5-iodo-6-(2-methylpropyl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of antiviral and anticancer drugs.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators, providing insights into biological pathways and mechanisms.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-6-(2-methylpropyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chlorine and iodine atoms can interact with biological targets, altering their activity and leading to therapeutic effects. The 2-methylpropyl group can enhance the compound’s lipophilicity, improving its bioavailability and cellular uptake .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-iodo-6-methylpyrimidine
  • 4-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

4-Chloro-5-iodo-6-(2-methylpropyl)pyrimidine is unique due to the presence of both chlorine and iodine atoms on the pyrimidine ring, which allows for diverse chemical modifications. The 2-methylpropyl group further distinguishes it from other pyrimidine derivatives, providing unique steric and electronic properties that can be exploited in drug design and material science.

Properties

IUPAC Name

4-chloro-5-iodo-6-(2-methylpropyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClIN2/c1-5(2)3-6-7(10)8(9)12-4-11-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCOSIBASBMFSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C(=NC=N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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